Germanium tetrabromide

Description

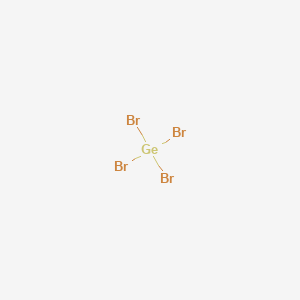

Structure

2D Structure

Properties

IUPAC Name |

tetrabromogermane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Br4Ge/c1-5(2,3)4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJHDVMPJLLGYBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Ge](Br)(Br)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

GeBr4, Br4Ge | |

| Record name | germanium(IV) bromide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2065468 | |

| Record name | Germane, tetrabromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13450-92-5 | |

| Record name | Tetrabromogermane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13450-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Germane, tetrabromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013450925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Germane, tetrabromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Germane, tetrabromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Germanium tetrabromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.270 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Routes for Germanium Tetrabromide

Direct Halogenation Approaches for Germanium Tetrabromide Synthesis

Direct halogenation involves the reaction of elemental germanium with bromine. This method is a fundamental and widely utilized approach for producing this compound.

The most straightforward synthesis of this compound is the direct combination of elemental germanium with bromine gas or liquid. evitachem.comacs.orgniscpr.res.in The reaction is represented by the following equation:

This reaction was first demonstrated by Clemens Winkler, the discoverer of germanium. google.com It can be performed by treating solid germanium, often in powder form to increase the surface area, with bromine. evitachem.comgoogle.com The reaction can also be carried out by passing a stream of bromine mixed with an inert gas, such as nitrogen, over heated germanium powder. google.com Another variation involves the use of a germanium-copper mixture which is then treated with bromine. wikipedia.org

The product of this reaction is a colorless solid with a melting point near room temperature (26 °C). evitachem.comwikipedia.org

The efficiency and yield of the direct bromination of germanium are influenced by several key parameters, including temperature, pressure, and the physical state of the reactants.

Temperature: The reaction rate is dependent on temperature. Studies on the interaction of bromine with a germanium monocrystal have shown that the reaction proceeds at temperatures ranging from 150 to 300°C. google.com Heating germanium powder in a stream of bromine and nitrogen is a common method for synthesizing larger quantities. google.com

Pressure: The pressure of the bromine vapor also affects the reaction kinetics. google.com

Heat of Formation: The standard enthalpy of formation (ΔfH⦵298) for this compound from this direct reaction is -83.3 kcal/mol, indicating an exothermic process. wikipedia.org

Ellipsometric studies have provided insight into the initial stages of the reaction on a germanium surface, suggesting that the reaction begins after the formation of a second layer of bromine molecules on the germanium monocrystal. google.com Optimizing these parameters is crucial for achieving high yields and purity of the final product.

Indirect Synthesis Pathways for this compound

Indirect methods provide an alternative to direct halogenation, often starting from more readily available germanium compounds like germanium dioxide.

This procedure can be seen as a modification of the synthesis used for germanium tetrachloride. In a typical preparation, germanium dioxide is suspended in a hydrobromic acid solution and heated. The resulting this compound can then be isolated. This method has been reported to produce yields of approximately 90% after purification.

The mechanism for the reaction between germanium dioxide and hydrobromic acid is believed to proceed through the formation of germanic acid. Germanium dioxide, particularly the hexagonal form, dissolves in aqueous solutions to form germanic acid (H4GeO4 or Ge(OH)4). wikipedia.org This species then reacts with hydrobromic acid in a series of substitution reactions, where the hydroxyl groups are successively replaced by bromide ions, ultimately forming this compound and water.

This two-step process can be summarized as:

GeO2 (s) + 2H2O (l) ⇌ H4GeO4 (aq)

H4GeO4 (aq) + 4HBr (aq) → GeBr4 (aq) + 4H2O (l)

The high reactivity of this compound with water means the reaction is reversible, and conditions must be controlled to favor the formation of the final product. guidechem.com

Purification and Isolation Techniques for High-Purity this compound

Regardless of the synthetic route, the crude this compound product typically requires purification to remove unreacted starting materials, by-products, and other impurities. High purity is especially critical for its applications in the semiconductor and optical fiber industries. guidechem.comtechniques-ingenieur.fr

Common purification techniques include:

Distillation: Simple or fractional distillation is a primary method for purifying this compound, which has a boiling point of 185.9 °C. wikipedia.orggoogle.com This technique is effective for separating GeBr4 from less volatile or non-volatile impurities. For analogous compounds like germanium tetrachloride, fractional distillation is a well-established method to achieve very high purity levels, reducing impurities like arsenic trichloride (B1173362) to parts per million (ppm) or even parts per billion (ppb) levels. rsc.orggoogle.com

Solvent Extraction: Liquid-liquid solvent extraction can be employed to separate germanium halides from various impurities. acs.orgniscpr.res.inmdpi.com This technique involves partitioning the compound between two immiscible liquid phases. For instance, methods developed for purifying GeCl4 involve extraction from concentrated hydrochloric acid solutions, a principle that can be adapted for GeBr4 using hydrobromic acid systems. csfusion.org

Recrystallization: This technique can be used to purify solid compounds. Given that GeBr4 is a solid at temperatures below 26 °C, recrystallization from a suitable solvent could be a viable purification step. wikipedia.org

The choice of purification method depends on the nature of the impurities and the required final purity of the this compound. Often, a combination of these techniques is used to achieve the stringent purity requirements for advanced material applications.

Advanced Distillation and Fractionation Methodologies

The purification of this compound (GeBr₄) to the high-purity levels required for applications in semiconductors and fiber optics necessitates the use of advanced distillation and fractionation techniques. These methods are designed to separate GeBr₄ from impurities that have close boiling points, a common challenge in the purification of metal halides.

Standard fractional distillation is a foundational technique, but achieving the requisite ultra-high purity often demands more sophisticated approaches. extraktlab.com High-efficiency fractional distillation, employing columns with a large number of theoretical plates, is crucial. extraktlab.combrinstrument.com Techniques such as spinning band distillation offer a significant advantage by providing high-efficiency separation with low hold-up, which is particularly beneficial when dealing with valuable or limited quantities of material. brinstrument.com This method utilizes a rotating helical band within the distillation column to enhance vapor-liquid contact, thereby increasing the separation efficiency. brinstrument.com

Another advanced technique is extractive distillation. While not extensively documented specifically for this compound, its application in the purification of the closely related germanium tetrachloride (GeCl₄) provides a relevant model. google.com Extractive distillation involves the addition of a high-boiling-point solvent to the mixture, which alters the relative volatilities of the components, facilitating the separation of close-boiling impurities like arsenic trichloride (AsCl₃). google.com A similar principle can be applied to GeBr₄ purification, where a suitable entrainer would be chosen based on its interaction with the impurities present.

The design of the distillation apparatus is also a critical factor. For high-purity applications, the equipment is typically constructed from inert materials such as borosilicate glass or quartz to prevent contamination of the distillate. aarohiscientific.comalibaba.com The use of packed columns with materials that offer a large surface area for vapor-liquid equilibrium to be established is a common practice. aarohiscientific.com The choice of packing material and the operational parameters of the distillation, such as the reflux ratio, are optimized to maximize the separation efficiency. brinstrument.com For instance, a patent for the purification of germanium tetrachloride specifies controlling the tower bottom and column temperatures, as well as the reflux ratio, to achieve high purity. patsnap.com

Interactive Data Table: Comparison of Distillation Techniques for Germanium Halide Purification

| Distillation Technique | Principle | Key Advantages for GeBr₄ Purification | Typical Equipment |

| High-Efficiency Fractional Distillation | Separation based on boiling point differences, enhanced by a column with a high number of theoretical plates. extraktlab.com | Effective for separating components with close boiling points. extraktlab.com | Packed columns, spinning band distillation systems. brinstrument.combrinstrument.com |

| Spinning Band Distillation | A rotating helical band within the column enhances vapor-liquid contact, increasing separation efficiency. brinstrument.com | High efficiency, low hold-up, suitable for small volumes. brinstrument.com | Microprocessor-controlled spinning band distillation units. brinstrument.com |

| Extractive Distillation | A solvent is added to alter the relative volatilities of the components, facilitating separation. google.com | Effective for removing azeotropes and close-boiling impurities. google.com | Distillation column with a solvent feed. google.com |

Characterization of Purity and Impurity Analysis

The characterization of high-purity this compound is essential to ensure its suitability for advanced applications. This involves the use of highly sensitive analytical techniques capable of detecting and quantifying trace-level impurities.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a powerful technique for the multi-elemental analysis of high-purity germanium compounds. researchgate.netnsu.ru A significant challenge in the analysis of GeBr₄ is the germanium matrix itself, which can cause polyatomic interferences. inorganicventures.com To overcome this, a matrix volatilization technique can be employed. In this method, the germanium matrix is removed as volatile germanium tetrachloride by heating the sample in a chlorine atmosphere, leaving behind the less volatile metallic impurities for subsequent ICP-MS analysis. researchgate.netnsu.ru This pre-concentration step significantly improves the detection limits for a wide range of elements. nsu.ru Research has demonstrated the capability to determine around 40 trace impurities in high-purity germanium using this method, with detection limits in the range of 0.04 to 9.0 ng/mL and a precision of 1% to 10%. researchgate.net

Graphite (B72142) Furnace Atomic Absorption Spectrometry (GFAAS) is another highly sensitive technique used for the determination of metallic impurities in germanium compounds. researchgate.netdtu.dk GFAAS offers very low detection limits and is suitable for analyzing small sample volumes. dtu.dk Similar to ICP-MS, matrix effects can be a concern, and methods to mitigate these, such as the use of matrix modifiers, are often employed. dtu.dk For the analysis of germanium dioxide, a related compound, a method involving reactive evaporation of the germanium matrix as germanium tetrachloride has been developed, allowing for the determination of elements like Cd, Co, Cu, Cr, Mn, Ni, and Pb with detection limits in the range of 1 × 10⁻⁸ wt %. researchgate.net

The validation of these analytical methods is crucial to ensure the reliability of the purity assessment. Method validation typically includes the evaluation of parameters such as specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision, often following guidelines from organizations like the International Conference on Harmonisation (ICH). europa.eucolumbiapharma.comnih.govnih.gov For instance, a validated HPLC method for a gallium-68 (B1239309) radiopharmaceutical, a metalloid compound, demonstrated a linear calibration curve with a correlation coefficient (r²) of 0.999 and excellent precision, with coefficients of variation below 1%. nih.gov Similar validation principles are applied to the analytical methods for this compound to ensure they are fit for their intended purpose of quality control. europa.eucolumbiapharma.com

Interactive Data Table: Analytical Techniques for Impurity Analysis in this compound

| Analytical Technique | Principle | Detectable Impurities | Reported Detection Limits |

| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Ionization of the sample in an argon plasma followed by mass-to-charge ratio separation. researchgate.net | A wide range of metallic and some non-metallic impurities. researchgate.netnsu.ru | 0.04 – 9.0 ng/mL for approximately 40 elements after matrix volatilization. researchgate.net |

| Graphite Furnace Atomic Absorption Spectrometry (GFAAS) | Atomization of the sample in a graphite tube and measurement of the absorption of element-specific light. dtu.dk | Various metallic impurities such as Cd, Co, Cu, Cr, Mn, Ni, Pb. researchgate.net | 1 × 10⁻⁸ wt % for several elements in germanium dioxide after matrix removal. researchgate.net |

Advanced Structural Characterization and Crystallography of Germanium Tetrabromide

Molecular Geometry and Bonding Analysis of Germanium Tetrabromide

The geometry and bonding of an individual this compound molecule are fundamental to understanding its chemical behavior and physical properties.

The central germanium atom in this compound is covalently bonded to four bromine atoms. researchgate.net The molecule adopts a tetrahedral geometry, which is a result of the four bonding pairs of electrons around the central germanium atom and the absence of lone pairs on the germanium. nih.gov This arrangement minimizes electron-pair repulsion, leading to a stable configuration with Br-Ge-Br bond angles of approximately 109.5°. nih.gov The symmetrical positioning of the four bromine atoms at the vertices of a tetrahedron around the central germanium atom is a key characteristic of its molecular structure. nih.gov

Despite the presence of these polar Ge-Br bonds, the this compound molecule as a whole is nonpolar. researchgate.net This is a direct consequence of its symmetrical tetrahedral geometry. The individual bond dipoles, which are vector quantities, are arranged symmetrically and cancel each other out, resulting in a net dipole moment of zero for the molecule. researchgate.net The nonpolar nature of this compound influences its solubility, which is higher in nonpolar solvents. researchgate.net

Crystalline Polymorphism and Phase Transitions in this compound

In the solid state, this compound exhibits polymorphism, meaning it can exist in more than one crystalline form. Temperature-dependent studies have revealed the existence of at least two polymorphs: a room-temperature α-modification and a low-temperature β-modification. wikipedia.orgresearchgate.net The transition between these phases occurs at approximately -60°C. wikipedia.orgresearchgate.net

The α-modification of this compound is the stable form at room temperature. nih.goviucr.org Its crystal structure has been determined through single-crystal X-ray diffraction studies. researchgate.netmaterialsproject.org

The α-form of this compound crystallizes in the cubic system. nih.govwikipedia.org The specific space group has been identified as Pa-3 (space group number 205). nih.govresearchgate.net The unit cell of α-GeBr₄ is cubic, with all three axes having the same length and all angles being 90°. nih.gov The lattice parameters for the α-modification have been reported as follows:

| Crystallographic Parameter | Value |

| Crystal System | Cubic |

| Space Group | Pa-3 |

| a | 11.1723 Å |

| b | 11.1723 Å |

| c | 11.1723 Å |

| α | 90.00° |

| β | 90.00° |

| γ | 90.00° |

| Data sourced from PubChem CID 26011 nih.gov |

The crystal structure of α-GeBr₄ is isostructural with that of tin(IV) iodide (SnI₄). researchgate.netwikipedia.org The packing of the tetrahedral GeBr₄ molecules in the cubic unit cell can be understood in the context of close-packing arrangements. iucr.orgiucr.org In many tetrahedral EX₄ molecules, the arrangement of the X atoms (in this case, bromine) can be viewed as a close-packed or distorted close-packed structure. iucr.orgiucr.org

The interactions between the discrete GeBr₄ molecules in the solid state are primarily van der Waals forces. libretexts.org Given the nonpolar nature of the GeBr₄ molecule, the dominant intermolecular forces are London dispersion forces. These forces arise from temporary fluctuations in the electron distribution within the molecules. The strength of these interactions is influenced by the size and shape of the molecules and the proximity of their contact. In similar tetrachloride liquids, it has been noted that the primary intermolecular interactions are Coulombic and dispersive forces, mainly occurring between the closest halogen atoms of adjacent molecules. researchgate.net

Beta-Modification of this compound (β-GeBr₄): Low-Temperature Structure

This compound (GeBr₄) exhibits polymorphism, transitioning from a cubic α-modification at room temperature to a monoclinic β-modification at lower temperatures, specifically below approximately -60°C. researchgate.netwikipedia.org

At cryogenic temperatures, β-GeBr₄ adopts a monoclinic crystal structure. researchgate.netresearchgate.net Detailed single-crystal X-ray diffraction analysis at 93 K has determined its space group to be P12₁/c1 (No. 14). researchgate.net The unit cell parameters under these cryogenic conditions have been precisely measured.

Interactive Data Table: Unit Cell Parameters of β-GeBr₄ at 93 K

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P12₁/c1 (No. 14) |

| a | 10.183(2) Å |

| b | 6.779(1) Å |

| c | 10.292(2) Å |

| β | 102.53(3)° |

| Volume (V) | 693.5 ų |

| Z (Formula units per cell) | 4 |

| Temperature (T) | 93 K |

Source: researchgate.net

The low-temperature β-modification of GeBr₄ presents a distinct structural arrangement compared to its room-temperature α-counterpart. The α-modification is cubic, belonging to the space group Pa3̅ (No. 205), and is isostructural with SnI₄. researchgate.netresearchgate.netnih.gov In this structure, the GeBr₄ molecules are arranged in a cubic close-packed manner.

In contrast, the transition to the monoclinic β-phase at low temperatures involves a distortion of this packing. The β-GeBr₄ structure is isostructural with SnBr₄. researchgate.net This structural change from a higher symmetry cubic lattice (α-phase) to a lower symmetry monoclinic lattice (β-phase) is a key feature of GeBr₄'s solid-state chemistry. wikipedia.orgresearchgate.net

Interactive Data Table: Comparison of α-GeBr₄ and β-GeBr₄ Crystal Structures

| Feature | α-GeBr₄ (Room Temperature) | β-GeBr₄ (Low Temperature) |

| Crystal System | Cubic | Monoclinic |

| Space Group | Pa3̅ (No. 205) | P12₁/c1 (No. 14) |

| Isostructural with | SnI₄ | SnBr₄ |

| Temperature | ~213 K - 223 K | 93 K |

| Unit Cell Angles | α = β = γ = 90° | α = γ = 90°, β = 102.53(3)° |

Source: wikipedia.orgresearchgate.netresearchgate.netnih.gov

Polymorphic Transformations and Associated Energetics in this compound Systems

The existence of α and β polymorphs in this compound is governed by thermodynamic principles. The transformation between these phases is a temperature-dependent phenomenon. researchgate.net Lattice energy calculations, utilizing carefully adjusted force-field parameters, have been employed to understand the packing preferences in EX₄ compounds, including the polymorphism observed in GeBr₄. researchgate.netiucr.org These computational studies help to rationalize why a particular crystal packing is favored under specific temperature conditions and can provide insights into the energetic landscape of the polymorphic transformation. The transition from the cubic α-phase to the monoclinic β-phase upon cooling suggests that the β-form is energetically more stable at lower temperatures.

Comparative Crystallographic Studies with Related Tetrahedral Molecules (EX₄)

The structural properties of GeBr₄ are best understood in the context of other tetrahedral EX₄ molecules, particularly those from Group 14.

The crystal structures of Group 14 tetrahalides (EX₄, where E = C, Si, Ge, Sn and X = F, Cl, Br, I) can be classified into several distinct packing types. iucr.org These classifications consider the arrangement of both the central 'E' atoms and the surrounding 'X' atoms. A key factor influencing the packing arrangement is the interplay of intermolecular forces, particularly halogen-halogen interactions. A general trend observed is that a reduction in intermolecular halogen-halogen distances can drive a structural rearrangement from a close packing of the tetrahedral molecules themselves to a close packing of the halogen atoms. researchgate.net Lattice energy calculations have been instrumental in explaining why certain packing arrangements are preferred for specific EX₄ compounds. iucr.org

Isostructural relationships are common among the EX₄ compounds. As noted, α-GeBr₄ is isostructural with α-SiBr₄ and SnI₄, all adopting the same cubic structure type. researchgate.net Similarly, the low-temperature β-GeBr₄ is isostructural with monoclinic β-SiBr₄ and SnBr₄. researchgate.net

Reactivity and Chemical Transformations of Germanium Tetrabromide

Hydrolytic Behavior and Reaction Kinetics of Germanium Tetrabromide

This compound is sensitive to moisture and reacts with water. chemicalbook.comgelest.com This hydrolytic instability is a defining characteristic of its chemical behavior.

Formation of Hydrobromic Acid and Germanium Dioxide Upon Hydrolysis

Upon contact with water, this compound undergoes a vigorous hydrolysis reaction, yielding germanium dioxide (GeO₂) and hydrobromic acid (HBr). guidechem.comevitachem.com The reaction can be represented by the following equation:

GeBr₄ + 2H₂O → GeO₂ + 4HBr evitachem.com

This reaction is analogous to the hydrolysis of other germanium tetrahalides, such as germanium tetrachloride (GeCl₄), which also produces germanium dioxide and the corresponding hydrohalic acid. usgs.govchemicalbook.com The germanium dioxide produced from the hydrolysis of GeCl₄ is typically in a soluble, hexagonal form. usgs.gov

The significant heat generated during the hydrolysis of similar metal halides, like lead(IV) chloride, can lead to decomposition of the parent compound. chemguideforcie.co.uk While specific data for GeBr₄ is not detailed, the vigorous nature of the reaction suggests a notable release of energy.

Studies on Hydrolysis Mechanisms and Environmental Factors Affecting this compound

The hydrolysis of this compound is a rapid process, and the compound fumes in moist air due to its reaction with water vapor. chemicalbook.com The rate and extent of hydrolysis reactions are generally influenced by several environmental and chemical factors. numberanalytics.com

Environmental Factors:

pH: The pH of the surrounding environment can significantly impact the rate of hydrolysis, with many such reactions being catalyzed by acids or bases. numberanalytics.comclemson.edu

Temperature: An increase in temperature generally accelerates the rate of chemical reactions, including hydrolysis, by increasing the kinetic energy of the molecules. numberanalytics.com

Catalysts: The presence of catalysts, such as enzymes in biological systems, can enhance the rate of hydrolysis. numberanalytics.com

Chemical Factors:

Molecular Structure: The inherent structure of a compound influences its susceptibility to hydrolysis. numberanalytics.com For this compound, the germanium-bromine bonds are susceptible to nucleophilic attack by water.

Presence of Functional Groups: Certain functional groups are more prone to hydrolysis. numberanalytics.com

While detailed kinetic studies specifically on this compound hydrolysis are not extensively available in the provided results, studies on analogous compounds like germanium alkoxides show very fast hydrolysis and condensation reactions upon the addition of water. acs.org The hydrolysis of germanium tetrachloride is also known to be a rapid process. chemguideforcie.co.uklookchem.com

Reactivity with Oxidizing Agents and Other Chemical Species

This compound is incompatible with strong oxidizing agents. guidechem.comchemicalbook.com The germanium in GeBr₄ is in the +4 oxidation state, which is the more stable oxidation state for the element. samaterials.comgelest.com

It is soluble in several organic solvents, including ethanol, carbon tetrachloride, benzene, and ether. chemicalbook.com

Dissociative Electron Attachment Processes in Germanium Tetrahalides

The interaction of low-energy electrons with germanium tetrahalides, including this compound, leads to dissociative electron attachment (DEA), a process that results in the fragmentation of the molecule and the formation of negative ions. scispace.comflinders.edu.auskemman.is

Electron Impact Studies and Negative Ion Formation

Studies on dissociative electron attachment to group IV tetrahalides (XY₄, where X = C, Si, Ge and Y = F, Cl, Br) have been conducted to characterize these reactions. scispace.comflinders.edu.au In the case of tetrabromides such as carbon tetrabromide (CBr₄), silicon tetrabromide (SiBr₄), and this compound (GeBr₄), electron attachment in the energy range of approximately 0 to 10 eV results in the formation of various negative ions. researchgate.net

The observed anionic fragments from these tetrabromides include Br⁻, XBr₃⁻, XBr₂⁻, and Br₂⁻. researchgate.net For SiBr₄, the molecular anion SiBr₄⁻ has also been detected. researchgate.net The formation of these fragments occurs through resonant processes, where the molecule captures an electron at specific energy levels. skemman.is

For the analogous germanium tetrachloride (GeCl₄), DEA measurements have identified GeCl₃⁻, GeCl₂⁻, Cl₂⁻, and Cl⁻ as the resulting fragments. skemman.is These ions are formed through resonances observed at approximately 0, 1.4, and 5-6 eV. skemman.is The dominant fragment at 0 eV is GeCl₃⁻, owing to the high electron affinity of the GeCl₃ radical. skemman.is

Quantum Chemical Insights into Dissociative Pathways

Quantum chemical calculations, including Density Functional Theory (DFT) and coupled-cluster methods, have been employed to understand the thermochemical thresholds for the formation of individual fragments, as well as their bond dissociation energies and electron affinities. researchgate.net These theoretical studies provide insights into the energetics of the dissociative pathways.

For germanium tetrachloride, theoretical calculations have helped in assigning the symmetries of the resonances observed in DEA experiments. skemman.isskemman.is For instance, the resonance at ~0 eV is attributed to an A₁ symmetry, while the one around 1.4 eV is assigned to T₂ symmetry. skemman.is Similar theoretical approaches are used to understand the dissociative pathways of GeBr₄. researchgate.netrscf.ru

The table below summarizes the key reactive behaviors of this compound.

| Reaction Type | Reactant(s) | Product(s) | Significance |

| Hydrolysis | Water (H₂O) | Germanium dioxide (GeO₂), Hydrobromic acid (HBr) | Primary decomposition pathway in the presence of moisture. guidechem.comevitachem.com |

| Reaction with Oxidizing Agents | Strong Oxidizing Agents | Varies | Incompatible, potential for hazardous reactions. guidechem.comchemicalbook.com |

| Dissociative Electron Attachment | Low-energy electrons (e⁻) | Br⁻, GeBr₃⁻, GeBr₂⁻, Br₂⁻ | Fragmentation process under electron impact, relevant in plasma and radiation chemistry. researchgate.net |

Thermochemical Investigations of Germanium Tetrabromide

Experimental Determination of Standard Enthalpies of Formation for Germanium Tetrabromide

The standard enthalpy of formation (ΔHf°) of this compound has been determined through various experimental techniques, primarily focusing on calorimetry and equilibrium studies. These methods provide direct or indirect measurements of the energy changes associated with the formation of GeBr₄ from its constituent elements in their standard states.

Calorimetric Measurements of Hydrolysis Reactions

One of the early and significant experimental approaches to determine the standard enthalpy of formation of this compound involved calorimetric measurements of its hydrolysis reaction. csic.es Evans and Richards conducted such experiments, where they measured the heat of hydrolysis of liquid GeBr₄. csic.es From these measurements, a value for the enthalpy of formation of gaseous GeBr₄ from gaseous bromine was derived. csic.es This value was subsequently corrected to reflect the standard states of the elements, which are solid germanium and liquid bromine. csic.es

The hydrolysis of germanium halides, such as germanium tetrachloride (GeCl₄), is a process that is also utilized in industrial applications for the production of germanium dioxide. krasgermanium.com While the focus of industrial hydrolysis is on production, the underlying thermochemical principles are the same as those used in calorimetric determinations.

More recent calorimetric studies have focused on the heat capacity of this compound over a range of temperatures. For instance, low-temperature adiabatic calorimetry was used to study the temperature dependence of the heat capacity of GeBr₄ from 5 to 315 K. researchgate.netresearchgate.net These studies also determined the thermodynamic characteristics of the melting process, including the melting temperature (Tm), enthalpy of fusion (ΔmH°), and entropy of fusion (ΔmS°). researchgate.netresearchgate.net

Interactive Table: Experimental Thermodynamic Data for this compound

| Property | Value | Units | Method | Reference |

| Standard Enthalpy of Formation (gaseous) | 83.3 | kcal/mol | Hydrolysis Calorimetry | csic.eswikipedia.org |

| Standard Enthalpy of Formation (corrected) | -306.0 ± 5.8 | kJ/mol | Manometric & Analytical Equilibria | csic.es |

| Melting Temperature (Tm) | 299.27 ± 0.01 | K | Adiabatic Calorimetry | researchgate.netresearchgate.net |

| Enthalpy of Fusion (ΔmH°) | 12850 ± 30 | J/mol | Adiabatic Calorimetry | researchgate.netresearchgate.net |

| Entropy of Fusion (ΔmS°) | 42.94 ± 0.05 | J/(mol·K) | Adiabatic Calorimetry | researchgate.netresearchgate.net |

| Standard Entropy (S°) at 298.15 K | 247.4 ± 0.2 | J/(mol·K) | Adiabatic Calorimetry | researchgate.netresearchgate.net |

Manometric and Analytical Equilibria Studies

An alternative and more recent experimental approach involves manometric and analytical measurements of the temperature dependences of equilibria in the gas and solid phases. Zelenina and colleagues utilized this method to study the equilibria involving germanium, bromine, germanium dibromide (GeBr₂), and this compound. csic.es This technique allowed for the determination of the standard enthalpy of formation of GeBr₄, yielding a value of -306.0 ± 5.8 kJ mol⁻¹. csic.es This value is considered to be the most reliable experimental value to date. csic.es

Similar manometric methods, often employing a membrane null manometer, have been used to measure the vapor pressure over solid and liquid this compound at various temperatures. researchgate.net These vapor pressure measurements are crucial for calculating the thermodynamic characteristics of sublimation and vaporization. researchgate.net

Theoretical Calculation of Thermochemical Parameters for this compound

In parallel with experimental work, theoretical calculations have become an indispensable tool for predicting and understanding the thermochemical properties of molecules like this compound. These computational methods offer a way to corroborate experimental findings and to calculate properties that are difficult to measure experimentally.

Ab Initio and Density Functional Theory Approaches to Enthalpy Prediction

High-level quantum chemical calculations, such as ab initio and Density Functional Theory (DFT) methods, have been employed to predict the enthalpy of formation of this compound. researchgate.netresearchgate.netescholarship.org These methods solve the electronic Schrödinger equation to determine the electronic structure and energy of the molecule.

For instance, G4 theory, a high-level ab initio composite method, has been used to calculate the theoretical values for the enthalpies of formation of various germanium compounds, including halides. csic.esresearchgate.net DFT methods are also widely used due to their balance of computational cost and accuracy. researchgate.netescholarship.org The choice of the functional and basis set in DFT calculations is critical for obtaining reliable results. acs.org

Theoretical studies are not limited to the enthalpy of formation. They can also be used to calculate other important parameters such as bond dissociation energies, vibrational frequencies, and electronic properties, providing a comprehensive thermochemical profile of the molecule. researchgate.netacs.orgnist.gov

Comparison of Experimental and Computational Thermochemical Data

A critical aspect of thermochemical investigation is the comparison of data obtained from experimental measurements and theoretical calculations. This comparison serves to validate both the experimental techniques and the computational models.

For this compound, the experimentally determined standard enthalpy of formation of -306.0 ± 5.8 kJ mol⁻¹ by Zelenina et al. csic.es provides a benchmark for theoretical predictions. Different compilations of thermochemical data have reported slightly different values, such as -300 kJ mol⁻¹ by the National Bureau of Standards (NBS) and -291 ± 6 kJ mol⁻¹ by the Gurvich compilation. csic.es

Theoretical calculations using methods like G4 have shown good agreement with the most recent and reliable experimental data for a range of germanium halides. csic.esresearchgate.net Discrepancies between experimental and theoretical values can sometimes point to the need for re-evaluation of the experimental data or refinement of the theoretical models. researchgate.net For example, predictions from computational studies have suggested revisions for the experimental heats of formation for a number of other metal tetrahalides. researchgate.net

The ongoing refinement of both experimental and computational methodologies continues to improve the accuracy and reliability of the thermochemical data for this compound and other related compounds.

Advanced Spectroscopic Characterization Techniques for Germanium Tetrabromide Research

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is fundamental in characterizing the molecular vibrations of germanium tetrabromide. These vibrations are directly related to the molecule's geometry and the strength of its chemical bonds.

Infrared (IR) Spectroscopy for this compound Bond Characterization and Functional Group Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule that result in a change in the dipole moment. For this compound, a tetrahedral molecule, specific vibrational frequencies in the IR spectrum correspond to the stretching and bending of the Ge-Br bonds. govinfo.gov The analysis of these IR spectra, often in the far-infrared region, allows for the characterization of the fundamental vibrational frequencies. rsc.org

The study of adducts of germanium tetrachloride with various ligands has shown that the position of the germanium-halogen stretching vibrations is sensitive to the coordination environment of the germanium atom. rsc.org While specific detailed IR data for GeBr₄ is less commonly published than for its chloride counterpart, the principles remain the same. The analysis of these spectra provides valuable information on the molecular symmetry and the nature of the chemical bonds within the molecule. researchgate.net Low-temperature IR spectroscopy has also been employed to study the conformational isomers of related organogermanium compounds. researchgate.net

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Description |

| Degenerate stretching | 453 (for GeCl₄) | Asymmetric stretching of the Ge-X bonds. |

| Symmetric stretching | 396 (for GeCl₄) | Symmetric stretching of the Ge-X bonds. |

| Degenerate deformation | 172 (for GeCl₄) | Bending and deformation of the X-Ge-X angles. |

| Symmetric deformation | 134 (for GeCl₄) | Symmetric bending of the X-Ge-X angles. |

| This table is based on data for Germanium Tetrachloride (GeCl₄) as a proxy due to the limited availability of specific IR data for this compound in the search results. The frequencies for GeBr₄ would be expected to be lower due to the heavier mass of bromine. nist.gov |

Raman Spectroscopy for this compound Molecular Structure and Lattice Vibrations

Raman spectroscopy is a complementary technique to IR spectroscopy that detects vibrational modes involving a change in the polarizability of the molecule. For a tetrahedral molecule like this compound, certain vibrational modes that are inactive in the IR spectrum are active in the Raman spectrum. govinfo.gov This allows for a more complete picture of the molecule's vibrational framework.

Studies on germanium tetrachloride have utilized Raman spectroscopy to identify the fundamental vibrational frequencies. acs.org For GeBr₄, the Raman spectrum would be expected to show distinct peaks corresponding to the symmetric and asymmetric stretching and bending modes of the Ge-Br bonds. govinfo.gov Furthermore, Raman spectroscopy is a powerful tool for studying the lattice vibrations in the solid state, providing information about the crystalline structure and polymorphism of this compound. iucr.org The technique has also been used to characterize the Ge-Ge vibrational modes in deposited germanium films, indicating the crystallinity of the material. scispace.com

Diffraction-Based Spectroscopies

Diffraction techniques are indispensable for determining the arrangement of atoms in the crystalline state. X-ray and electron diffraction provide precise information about the crystal structure and phase of this compound and related materials.

X-ray Diffraction (XRD) for Crystalline Phase Identification and Structural Refinement of this compound

X-ray diffraction (XRD) is the primary method for determining the crystal structure of solid materials. For this compound, XRD studies have revealed the existence of different crystalline phases at various temperatures. researchgate.netresearchgate.net At room temperature, GeBr₄ exists in a cubic α-modification. iucr.orgnih.gov Upon cooling to approximately -60°C, it transitions to a monoclinic β-modification. researchgate.netresearchgate.net

Single-crystal XRD analysis provides precise atomic coordinates, bond lengths, and bond angles. researchgate.net For the low-temperature monoclinic phase of GeBr₄, the germanium atom is surrounded by four bromine atoms in a tetrahedral arrangement, with Ge-Br distances ranging from 2.264(1) Å to 2.269(1) Å and Br-Ge-Br angles close to the ideal tetrahedral angle. researchgate.net Powder XRD is used for phase identification and to study structural transitions as a function of temperature or pressure. researchgate.net The technique has also been applied to study the crystal structure of related germanium compounds and addition complexes. mdpi.commdpi.com

| Parameter | α-GeBr₄ (Room Temperature) | β-GeBr₄ (Low Temperature) |

| Crystal System | Cubic | Monoclinic |

| Space Group | Pa-3 | P12₁/c1 |

| Lattice Constant (a) | 11.1723 Å | 10.183(2) Å |

| Lattice Constant (b) | 11.1723 Å | 6.779(1) Å |

| Lattice Constant (c) | 11.1723 Å | 10.292(2) Å |

| Angle (β) | 90° | 102.53(3)° |

| Data sourced from researchgate.netnih.gov. |

Electron Diffraction and Microscopy for Nanoscale Structural Analysis of Germanium-Containing Materials

Electron diffraction and transmission electron microscopy (TEM) are powerful techniques for studying the structure of materials at the nanoscale. mdpi.com These methods are particularly useful for analyzing thin films and nanocrystals of germanium-containing materials. nasa.govtandfonline.com Selected area electron diffraction (SAED) patterns can be used to identify the crystal structure of individual nanocrystals or small regions of a thin film. rug.nl

For instance, electron diffraction has been used to study the epitaxial growth of germanium on various substrates, revealing different growth modes under varying conditions. mdpi.com In the context of bulk heterojunction solar cells containing this compound, electron diffraction confirmed the crystal lattice of C₆₀. mdpi.com High-resolution TEM (HRTEM) can even provide images of the crystal lattice, allowing for a direct visualization of the atomic arrangement. tandfonline.comrug.nl These techniques are crucial for understanding the structure of complex germanium-based nanomaterials. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Organogermanium Chemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in organometallic chemistry. While the primary focus of this section is on organogermanium compounds, the principles are relevant to understanding the local environment of germanium atoms.

The only NMR-active nucleus of germanium is ⁷³Ge, which presents significant challenges for NMR spectroscopy due to its low natural abundance, spin of 9/2, and large quadrupole moment. researchgate.net The large quadrupole moment often leads to broad resonance lines, especially in asymmetric environments. researchgate.net Despite these difficulties, ⁷³Ge NMR spectroscopy has been successfully applied to a variety of organogermanium compounds. researchgate.net

Chemical shifts in ⁷³Ge NMR are sensitive to the substituents attached to the germanium atom and the coordination number. researchgate.net The linewidth of the ⁷³Ge resonance can provide evidence for hypercoordination at the germanium center. researchgate.net For organogermanium compounds, high-resolution solid-state ⁷³Ge NMR has been developed, with the symmetry around the germanium atom being a crucial factor for obtaining sharp signals. rsc.orgnih.gov Studies on the relaxation mechanisms of ⁷³Ge nuclei have shown that quadrupolar relaxation is often the dominant mechanism. acs.orgacs.org

| Compound Type | Typical ⁷³Ge NMR Characteristics | Key Information Obtained |

| Tetraalkylgermanes | Sharp signals | Correlation times, activation energies for reorientation |

| Organogermanes with different substituents | Broader peaks | Influence of symmetry on linewidth |

| Hypercoordinated Germanium Species | Very broad lines or unobservable signals | Evidence of higher coordination numbers |

| This table summarizes general trends in ⁷³Ge NMR of organogermanium compounds based on information from researchgate.netnih.govacs.org. |

Mass Spectrometry and Ionization Studies of this compound and Related Species

Mass spectrometry serves as a critical tool for investigating the gas-phase ion chemistry of this compound (GeBr₄) and its related compounds. A significant area of study involves dissociative electron attachment (DEA), a process where a low-energy electron interacts with a neutral molecule, forming a transient negative ion that subsequently fragments.

Research into the DEA of group IV tetrahalides, including this compound, has identified the formation of various anionic species. flinders.edu.aucgl.org.cn When GeBr₄ is subjected to low-energy electrons, the primary dissociation channel leads to the formation of the bromide anion (Br⁻). In addition to the atomic halide ion, fragment anions such as GeBr₃⁻ are also observed, although typically with lower intensity. These studies are often conducted in conjunction with analyses of related tetrachloride species (like GeCl₄) to draw comparisons across the tetrahalides. researchgate.net In the case of GeCl₄, upon electron attachment, the formation of Cl⁻, GeCl₃⁻, GeCl₂⁻, and Cl₂⁻ has been noted. researchgate.net

The energy at which these fragment ions begin to appear, known as the appearance energy, provides insight into the energetics of the dissociation process. For GeBr₄, the dominant Br⁻ signal appears at an electron energy of approximately 0 eV, indicating a highly efficient dissociation process at very low energies. This is attributed to the formation of a single-particle resonance.

Comparative studies with other group IV tetrabromides, such as silicon tetrabromide (SiBr₄) and carbon tetrabromide (CBr₄), reveal similar fragmentation patterns, with the atomic halide anion being the most abundant product. flinders.edu.au These investigations are crucial for understanding the fundamental bond-breaking mechanisms and electron affinities of these molecules.

Interactive Data Table: Key Ion Fragments from Dissociative Electron Attachment to GeBr₄

| Precursor Molecule | Fragment Ion | Approximate Appearance Energy (eV) |

| GeBr₄ | Br⁻ | ~ 0 |

| GeBr₄ | GeBr₃⁻ | > 0 |

Note: The table presents generalized findings from DEA studies. Specific appearance energies can vary slightly based on experimental conditions.

Optical Absorption Spectroscopy in this compound-Modified Systems

Optical absorption spectroscopy is a powerful technique for characterizing the electronic and optical properties of materials modified with this compound. The introduction of GeBr₄ into other material systems, particularly in the context of optoelectronics, can significantly alter their absorption characteristics.

A notable application is the use of GeBr₄ as an additive in the active layer of organic solar cells. In one study, GeBr₄ was added to a bulk heterojunction of tetraphenyl porphyrin zinc (Zn-TPP) and fullerene (C₆₀). mdpi.com The addition had a pronounced positive effect on the optical properties of the device's active layer. mdpi.com UV-Vis absorption spectroscopy revealed that the incorporation of this compound enhanced the optical absorption in two specific regions: 300 nm–500 nm and 800 nm–1000 nm. mdpi.com This broadening of the absorption spectrum is advantageous for solar cells as it allows for the harvesting of a larger portion of the solar spectrum. The observed absorption peaks correspond to specific energy levels, which are critical for the light-induced exciton (B1674681) generation and charge transfer processes that drive photovoltaic performance. mdpi.com

Similarly, research on mesostructured germanium, synthesized using germanium tetrachloride (GeCl₄) as a precursor, demonstrates how the nanostructure of germanium-based materials influences their optical properties. northwestern.edu These materials show a significant blueshift in their absorption edge compared to bulk germanium, resulting in a much wider electronic energy bandgap (e.g., 1.42 eV vs. 0.66 eV for bulk Ge). northwestern.edu While not a direct study of a GeBr₄-modified system, it highlights the principle that the chemical environment and structure of germanium compounds are key determinants of their optical absorption characteristics.

Interactive Data Table: Enhanced Optical Absorption in GeBr₄-Modified Zn-TPP/C₆₀ Films

| Wavelength Range | Corresponding Energy Level (eV) | Observation |

| 300 nm - 500 nm | 3.5 eV, 2.6 eV | Improved optical absorption mdpi.com |

| 800 nm - 1000 nm | 1.2 eV | Improved optical absorption mdpi.com |

Source: Data compiled from studies on GeBr₄ addition to Zn-TPP/C₆₀ bulk heterojunction solar cells. mdpi.com

Applications of Germanium Tetrabromide in Advanced Materials Science and Chemical Synthesis

Germanium Tetrabromide as a Precursor in Advanced Materials Deposition

This compound is a key precursor for the synthesis of materials incorporating germanium. guidechem.com Its physical properties, such as a relatively low melting point of 26°C and a boiling point of 185.9°C, make it suitable for vapor-phase deposition techniques where controlled delivery of a germanium source is required. wikipedia.org

Chemical Vapor Deposition (CVD) of Germanium-Containing Films

Chemical Vapor Deposition (CVD) is a widely used technique for producing high-quality, high-performance solid materials. In this process, a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit. This compound is utilized in the semiconductor industry for the deposition of germanium layers through CVD and similar processes. guidechem.com The compound's volatility allows it to be transported into a reaction chamber in the gas phase, where it thermally decomposes or reacts with other gases to form a thin film on a substrate.

Germanium tetrahalides, including the chloride and bromide variants, are common precursors for these processes. For instance, the deposition of germanium-containing films like germanium sulphide and silicon-germanium alloys often employs germanium tetrachloride (GeCl₄), a closely related compound to GeBr₄. nih.govfrontiersin.org

Epitaxial growth refers to the deposition of a crystalline overlayer on a crystalline substrate, where the overlayer has a well-defined orientation with respect to the substrate. This technique is fundamental to the fabrication of advanced semiconductor devices. nih.gov High-quality germanium epitaxial films can be grown on substrates like silicon, which is of great interest for integrating optoelectronics with conventional silicon-based electronics. nih.govresearchgate.net

The process typically involves techniques like Molecular Beam Epitaxy (MBE) or CVD. nih.gov In a CVD process for germanium epitaxy, a volatile germanium precursor such as germane (B1219785) (GeH₄) or a germanium halide is introduced into a reactor containing the substrate at an elevated temperature. researchgate.net While specific research literature extensively details other precursors, the principle of using a halide like this compound for depositing germanium films is established within the semiconductor industry. guidechem.com The quality of the epitaxial film, including its crystal structure and defect density, is highly dependent on deposition conditions such as temperature, pressure, and precursor flow rate. advancedepi.com

Table 1: Comparison of Common Germanium Precursors for Vapor Deposition

| Precursor | Chemical Formula | Boiling Point (°C) | Common Applications |

|---|---|---|---|

| This compound | GeBr₄ | 185.9 | Deposition of Ge-containing films |

| Germanium Tetrachloride | GeCl₄ | 83.1 | Deposition of Ge-S and Si-Ge films |

Silicon-germanium (SiGe) alloys are crucial materials in the semiconductor industry, particularly for the fabrication of high-speed heterojunction bipolar transistors (HBTs). tudelft.nl These devices offer superior performance compared to traditional silicon-only transistors in radio-frequency applications. The deposition of SiGe films is often achieved via CVD.

In the CVD of SiGe, silicon precursors (like silane, SiH₄) and germanium precursors are introduced simultaneously. While germane is a common choice, germanium tetrahalides are also used. Research has shown the successful growth of polycrystalline GeₓSi₁₋ₓ thin films using germanium tetrachloride (GeCl₄) and silicon difluoride (SiF₂) as precursors at temperatures between 550-700°C. frontiersin.org The use of halide precursors like GeBr₄ is analogous, providing a germanium source for the alloy's formation. The composition of the resulting SiGe film can be controlled by adjusting the relative flow rates of the silicon and germanium precursors.

Atomic Layer Deposition (ALD) and Other Vapor Phase Epitaxial Techniques

Atomic Layer Deposition (ALD) is a thin-film deposition technique based on the sequential use of a gas-phase chemical process. ALD offers exceptional control over film thickness and conformality at the atomic scale. The process involves sequential, self-limiting surface reactions. Germanium halides are among the precursors used in ALD for depositing germanium-containing materials. nih.govacs.orgresearchgate.net

While many studies on germanium ALD focus on organometallic precursors or the deposition of oxides like GeO₂, the fundamental principles apply to the use of inorganic precursors like GeBr₄ for the deposition of other germanium-based materials. nih.govacs.org The process would involve alternating pulses of the this compound precursor and a co-reactant gas, separated by purge steps, to build up a film layer by layer. This precise control is critical for fabricating the nanoscale structures found in modern electronic and optoelectronic devices.

Solution Synthesis of Germanium Nanocrystals Using Germanium Precursors

Germanium nanocrystals, or quantum dots, have attracted significant interest due to their size-tunable optical and electronic properties, with potential applications in bio-imaging, photonics, and lithium-ion batteries. researchgate.netutexas.edunanochemres.org These nanocrystals are often synthesized via colloidal methods, which involve the chemical reduction of a germanium precursor in a solvent.

Germanium halide salts, specifically those of the formula GeX₄ (where X = Cl, Br, I), are common precursors for the solution-phase synthesis of germanium nanocrystals. researchgate.net For example, research has demonstrated the synthesis of germanium nanocrystals through the reduction of germanium tetrachloride (GeCl₄) in inverse micelles or by reaction with a Zintl salt like NaGe. researchgate.netcapes.gov.br The use of this compound follows a similar chemical pathway, where it is reduced in the presence of a reducing agent and stabilizing ligands to form discrete, crystalline nanoparticles. The choice of precursor, reducing agent, and reaction conditions allows for control over the size and properties of the resulting nanocrystals. researchgate.net

Table 2: Examples of Germanium Halide Precursors in Nanocrystal Synthesis

| Precursor Used | Synthesis Method | Resulting Material | Reference |

|---|---|---|---|

| GeCl₄ | Hydride reduction in inverse micelles | Monodisperse Ge nanocrystals (4.0-5.5 nm) | researchgate.net |

Catalytic Applications of this compound

In addition to its role as a material precursor, this compound can also function as a catalyst or reagent in chemical synthesis. guidechem.com Its utility in this area is generally attributed to its nature as a Lewis acid, allowing it to activate certain functional groups.

While the catalytic applications of this compound are not as widely documented as those of other metal halides, it is known to participate in organic synthesis reactions. For example, germanium tetrachloride, a close analogue, is reactive enough for polysubstitution reactions with organolithium or organomagnesium reagents. d-nb.info This reactivity allows for the transformation of an inorganic germanium source into complex organogermanium compounds, which are valuable intermediates in organic chemistry. d-nb.info this compound can be expected to exhibit similar reactivity, serving as a building block for creating carbon-germanium bonds in the synthesis of specialized organic molecules. The mechanism often involves the activation of reactants or the stabilization of reaction intermediates. guidechem.com

Role in Polymerization Reactions, including PET Synthesis

Germanium-based compounds have garnered attention as effective catalysts in the synthesis of polyesters, most notably polyethylene (B3416737) terephthalate (B1205515) (PET). While specific research detailing the direct application of this compound in PET synthesis is not extensively documented in publicly available literature, the catalytic activity of germanium compounds, in general, provides a basis for understanding its potential role. Germanium-based catalysts are known to yield PET with desirable properties such as high clarity and brilliancy, making them particularly favored by some polyester (B1180765) producers for applications like bottles.

The polycondensation stage of PET synthesis, where monomer units are linked to form long polymer chains, conventionally employs metal-based catalysts. Germanium dioxide is a well-documented example of a germanium compound used for this purpose. It is plausible that this compound could function as a precursor to the active catalytic species in such reactions, potentially forming germanium alkoxides or other derivatives in the reaction medium that facilitate the polymerization process. The general class of germanium compounds is recognized among various metal compounds suitable for catalyzing polyester production.

In a broader context, germanium-based catalysts have also been explored for the polymerization of other monomers, such as lactide to form polylactide (PLA), a biodegradable polymer. This highlights the versatility of germanium compounds in catalyzing various polymerization reactions.

| Catalyst Type | Polymer Synthesized | Key Advantages |

| Germanium Compounds | Polyethylene Terephthalate (PET) | High clarity and brilliancy of the resulting polymer. |

| Germanium-based Catalysts | Polylactide (PLA) | Potential non-toxic alternative to tin-based catalysts. |

Integration in Optoelectronic and Optical Materials

Germanium and its compounds are pivotal in the fabrication of materials for optoelectronics and optics, particularly for infrared (IR) applications.

The core of most telecommunication optical fibers is made of silica (B1680970) (SiO₂) doped with germanium to precisely control the refractive index profile, which is essential for guiding light signals. The standard industrial process for manufacturing optical fiber preforms, such as Modified Chemical Vapor Deposition (MCVD), involves the gas-phase oxidation of silicon tetrachloride (SiCl₄) and a germanium precursor. Germanium tetrachloride (GeCl₄) is the most commonly used germanium precursor in this process.

The chemical reaction within the heated silica tube leads to the formation of germanium dioxide (GeO₂) particles, which are deposited on the inner wall of the tube and subsequently fused to form a glass layer. While Germanium tetrachloride is the industry standard, other volatile germanium halides, in principle, could serve a similar function. The use of this compound in this specific application is not widely reported in the available literature, which predominantly cites the use of its chloride counterpart. The choice of precursor in industrial processes is often dictated by factors such as volatility, reactivity, purity, and cost.

| Precursor Compound | Application | Deposition Process |

| Germanium Tetrachloride (GeCl₄) | Doping of optical fibers | Modified Chemical Vapor Deposition (MCVD) |

Germanium is a critical material for infrared (IR) optics due to its excellent transparency in the mid-wave IR (MWIR) and long-wave IR (LWIR) regions of the electromagnetic spectrum. It also possesses a high refractive index, which is advantageous for the design of lenses and other optical components. These properties make germanium an ideal material for applications such as thermal imaging, night vision systems, and IR spectroscopy.

Germanium chalcogenide glasses, which are alloys of germanium with chalcogen elements like sulfur, selenium, or tellurium, are another important class of materials for IR optics. These glasses offer a wide range of transparency in the infrared and can be tailored for specific optical properties. The synthesis of these glasses often starts from high-purity elemental precursors. While direct use of this compound as a precursor in the synthesis of germanium chalcogenide glasses is not explicitly detailed in the provided search results, it is a potential route given its reactivity to form germanium-chalcogen bonds. Laser-assisted synthesis has also been employed to produce germanium chalcogenide glasses from thin films of the constituent elements.

The unique properties of germanium-based materials make them indispensable in a variety of sensing technologies that rely on the detection of infrared radiation.

This compound in Coordination Chemistry Research

Germanium(IV) halides are versatile starting materials for the synthesis of a wide array of coordination compounds. The germanium center in these compounds can coordinate with various ligands, leading to complexes with diverse structures and properties.

The reaction of Germanium(IV) halides with various Lewis basic ligands containing donor atoms such as nitrogen, oxygen, and phosphorus allows for the construction of new coordination complexes. While much of the reported work has utilized Germanium tetrachloride, the principles can be extended to this compound.

N-donor Ligands: The reaction of Germanium(II) halides with N-donor ligands such as 2,2'-bipyridine (B1663995) and 1,10-phenanthroline (B135089) has been shown to produce coordination complexes. Research on Germanium(IV) fluoride (B91410) complexes with N-donor macrocyclic ligands has also been conducted. It is expected that this compound would react similarly with such ligands to form adducts.

O-donor Ligands: Germanium(IV) is known to form stable complexes with oxygen-donating ligands. For instance, Germanium(IV) fluoride adducts with ligands like dimethyl sulfoxide (B87167) (dmso), triphenylphosphine (B44618) oxide (OPPh₃), and triphenylarsine (B46628) oxide (OAsPh₃) have been synthesized and characterized.

P-donor Ligands: The reaction of Germanium tetrachloride with tertiary phosphine (B1218219) ligands has been reported to result in a redox reaction, yielding Germanium(II) complexes. However, reactions with other P-donor ligands could potentially lead to stable Germanium(IV) adducts. Intramolecularly phosphine-stabilized Germanium(IV) di-cations have been synthesized starting from Germanium tetrachloride, showcasing the formation of Ge-P bonds.

The synthesis of these coordination compounds is not only of fundamental interest in understanding the bonding and stereochemistry of germanium but also for their potential applications in catalysis and materials science.

| Germanium Halide | Ligand Type | Resulting Complex Type |

| GeCl₄ | Tertiary Arsine (AsMe₃) | Molecular trans-octahedral Ge(IV) complex |

| GeCl₄ | Phosphine-containing ligands | Intramolecularly stabilized Ge(IV) di-cations |

| GeF₄ | N- and O-donor ligands | Neutral Ge(IV) adducts and cationic Ge(IV) complexes |

Structural Elucidation of Germanium Coordination Complexes

This compound (GeBr₄) serves as a vital precursor in the synthesis of various germanium coordination complexes. The structural elucidation of these complexes is crucial for understanding their chemical properties and potential applications. The GeBr₄ molecule itself possesses a tetrahedral geometry, with the germanium atom at the center bonded to four bromine atoms. Detailed structural data from temperature-dependent X-ray powder diffraction studies have revealed that GeBr₄ exists in two solid-state modifications: a cubic α-modification at room temperature, which transforms into a monoclinic β-modification at lower temperatures (around -60 °C). In the low-temperature monoclinic form, the Ge-Br bond distances range from 2.264(1) Å to 2.269(1) Å, and the Br-Ge-Br angles are close to the ideal tetrahedral angle, falling between 109° and 110°.

The Lewis acidic nature of the germanium(IV) center in GeBr₄ facilitates its reaction with a variety of neutral donor ligands to form coordination complexes. The resulting adducts often feature an expanded coordination sphere around the germanium atom, typically leading to six-coordinate, octahedral geometries. The structural characterization of these complexes relies heavily on techniques such as single-crystal X-ray diffraction, as well as infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

For instance, six-coordinate adducts with the general formula cis-[GeBr₄(L-L)], where L-L represents a bidentate nitrogen donor ligand like 2,2'-bipyridyl or 1,10-phenanthroline, have been synthesized and structurally characterized. These studies confirm the coordination of the ligand to the germanium center and provide precise measurements of bond lengths and angles within the complex. Similarly, germanium(IV) halides, including the bromide, form complexes with phosphane oxides and other oxygen donor ligands, the structures of which have been systematically investigated. The synthesis of cationic germanium(IV) complexes, often starting from germanium halides, further expands the structural diversity of these compounds, offering insights into their formation and stability.

Interactive Data Table: Crystallographic Data for this compound Modifications

| Property | α-GeBr₄ (Room Temperature) | β-GeBr₄ (Low Temperature) |

| Crystal System | Cubic | Monoclinic |

| Space Group | P a -3 | P12₁/c1 |

| a (Å) | 11.1723 | 10.183(2) |

| b (Å) | 11.1723 | 6.779(1) |

| c (Å) | 11.1723 | 10.292(2) |

| α (°) | 90.00 | 90.00 |

| β (°) | 90.00 | 102.53(3) |

| γ (°) | 90.00 | 90.00 |

| Data Source |

Bio-Coordination Chemistry and Biomedical Relevance of Germanium Complexes

The field of bio-coordination chemistry explores the interaction of metal ions and their complexes with biological systems. While germanium is not an essential element for humans, its compounds have attracted interest for their potential therapeutic properties. Germanium(IV) complexes, in particular, have been investigated for a range of pharmacological activities. This compound, as a reactive germanium(IV) source, can serve as a starting material for the synthesis of these biomedically relevant coordination compounds.

Research has shown that certain germanium(IV) complexes exhibit promising anticancer activity. For example, octahedral germanium(IV) complexes with acetylacetonato ligands have demonstrated cytotoxicity against various cancer cell lines, with IC₅₀ values in the sub-micromolar to low micromolar range. These complexes have been shown to induce apoptosis, accumulate reactive oxygen species (ROS), and cause mitochondrial membrane depolarization in cancer cells. The synthesis of such complexes often involves the displacement of halide ligands from a germanium(IV) precursor, highlighting the potential role of GeBr₄ in accessing these bioactive molecules.

Furthermore, germanium(IV) complexes with ligands such as 1-hydroxyethane-1,1-diphosphonic acid have been studied for a wide spectrum of pharmacological activities, including antihypertensive, antiarrhythmic, hepatoprotective, and cerebroprotective effects. The development of these compounds underscores the versatility of germanium in coordination chemistry and its potential for creating new therapeutic agents. The ability to synthesize diverse germanium complexes is key to exploring their structure-activity relationships and advancing their potential biomedical applications.

Role in Advanced Photovoltaic Systems and Solar Cell Technologies

This compound has been investigated as a material for enhancing the performance of various solar cell technologies, particularly in the realm of perovskite and organic solar cells. The addition of germanium-based compounds can positively influence the morphological and electronic properties of the photovoltaic active layer, leading to improved device efficiency.

In the context of germanium halide perovskite solar cells, modifying the chemical composition by introducing bromide ions can lead to a significant improvement in solar cell performance and a slight enhancement in stability. While these studies often focus on mixed-halide perovskites, they demonstrate the principle that the inclusion of germanium and bromide can be beneficial. Germanium itself is considered an efficient photovoltaic material due to its high absorption coefficient.

Research on organic bulk heterojunction solar cells has also explored the effects of adding this compound. For instance, its addition to zinc tetraphenyl porphyrin/fullerene solar cells has been shown to have a positive effect on their photovoltaic and optical properties. The incorporation of germanium nanoparticles, which can be synthesized from precursors like GeBr₄, into perovskite solar cells has been shown to improve the crystallinity and morphology of the perovskite film. This leads to an increase in electron mobility and, consequently, a higher power conversion efficiency (PCE). The addition of an optimized amount of germanium nanoparticles resulted in an average PCE of 18.59%, a significant enhancement compared to reference devices.

Interactive Data Table: Impact of Germanium Compound Addition on Solar Cell Performance

| Solar Cell Type | Germanium Compound | Observed Effect on Performance | Reference |

| Methylammonium Germanium Iodide Perovskite | Bromide ion substitution | Increased power conversion efficiency up to 0.57% and enhanced stability. | |

| Zinc Tetraphenyl Porphyrin / Fullerene | This compound | Positive effect on photovoltaic and optical properties. | |

| Perovskite Solar Cells | Germanium Nanoparticles | Improved crystallinity and morphology of the perovskite film, increased electron mobility, and enhanced power conversion efficiency. |

The enhancement in photovoltaic performance upon the addition of germanium compounds like this compound is closely linked to the fundamental processes of charge separation and transfer within the solar cell. Mechanistic studies aim to elucidate how these modifications influence the generation of excitons, their dissociation into free charge carriers (electrons and holes), and the subsequent transport of these carriers to the electrodes.

The optimization of the solar cell's structure, which can be influenced by additives like germanium compounds, plays a crucial role in enhancing light absorption and the generation and separation of excitons. The incorporation of germanium can also promote efficient charge extraction from the active layer to the electron transporting layers. Understanding these charge carrier dynamics is essential for designing more efficient solar energy conversion devices. Germanium-based materials are promising for these applications as they can be used to fabricate low-bandgap absorber layers, which are crucial for developing high-efficiency multi-junction solar cells.

This compound as a Reagent in Organic Synthesis and General Laboratory Applications

This compound is a versatile reagent with several applications in organic synthesis and general laboratory settings. It serves as a precursor for the synthesis of a variety of germanium-containing compounds, including organogermanium compounds. Its utility stems from the reactivity of the germanium-bromine bonds, which can be readily cleaved in substitution reactions.

In organic synthesis, this compound can function as a Lewis acid catalyst, facilitating various chemical transformations. Although the field of germanium Lewis acid chemistry is not as extensively explored as that of other main group elements, bis(catecholato)germanes, which can be synthesized from germanium precursors, have been shown to be effective Lewis acid catalysts for reactions such as the hydrosilylation of aldehydes and Friedel-Crafts alkylations. Intramolecularly stabilized germanium(IV) dications, synthesized from germanium precursors, have also demonstrated catalytic activity in the hydrosilylation of aromatic aldehydes, proceeding through the activation of Si-H bonds.

As a laboratory reagent, GeBr₄ is used as a source of germanium for the production of germanium-based materials, including semiconductor films and coatings through processes like chemical vapor deposition. It is also a starting material for the synthesis of other inorganic germanium compounds and coordination complexes. Its solubility in various organic solvents makes it a convenient reagent for a range of chemical reactions.

Theoretical and Computational Studies of Germanium Tetrabromide Systems

Quantum Chemical Investigations of Electronic Structure and Bonding in Germanium Tetrabromide

Quantum chemical methods are employed to solve the Schrödinger equation, providing detailed information about electron distribution, molecular orbitals, and the nature of chemical bonds within a molecule.

Density Functional Theory (DFT) has become a primary computational method in chemistry for predicting a wide range of molecular properties with a favorable balance of accuracy and computational cost. core.ac.uk DFT calculations are based on the principle that the ground-state energy of a molecule can be determined from its electron density. core.ac.uk This approach is widely used to investigate geometries, vibrational frequencies, and electronic properties. core.ac.uk

For this compound, DFT calculations confirm the molecule's tetrahedral geometry (Td symmetry), which is a result of the sp³ hybridization of the central germanium atom. guidechem.com In this arrangement, the four bromine atoms are positioned symmetrically around the germanium atom, with Br-Ge-Br bond angles of approximately 109.5°. guidechem.comguidechem.com

| Property | Predicted Value/Description | Reference |

|---|---|---|

| Molecular Geometry | Tetrahedral | guidechem.com |

| Symmetry Point Group | Td | guidechem.com |

| Hybridization of Ge | sp3 | guidechem.com |